molecular formula C22H38O5S B12902608 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol CAS No. 649739-44-6

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol

Cat. No.: B12902608
CAS No.: 649739-44-6
M. Wt: 414.6 g/mol
InChI Key: FCZVNJQMILCVDN-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is an organic compound with the molecular formula C18H30O3S. This compound is characterized by its long chain of ethoxy groups and an octyloxy-substituted phenoxy group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is subsequently treated with sodium thiolate to yield the final thiol compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohol.

    Substitution: Thioethers.

Scientific Research Applications

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol involves its thiol group, which can undergo redox reactions. The thiol group can donate electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is unique due to its combination of a long ethoxy chain, an octyloxy-substituted phenoxy group, and a reactive thiol group. This combination imparts specific chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

649739-44-6

Molecular Formula

C22H38O5S

Molecular Weight

414.6 g/mol

IUPAC Name

2-[2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C22H38O5S/c1-2-3-4-5-6-7-12-26-21-8-10-22(11-9-21)27-18-17-24-14-13-23-15-16-25-19-20-28/h8-11,28H,2-7,12-20H2,1H3

InChI Key

FCZVNJQMILCVDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCS

Origin of Product

United States

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